Tetrabenazine

Pharmacokinetics Deuterium Isotope Effect Drug Metabolism

Tetrabenazine Racemate (CAS 718635-93-9)—the authentic cis-trans isomeric mixture—is the mandated reference standard for ANDA QC, HPLC/LC-MS/MS method validation, and bioequivalence studies of VMAT2 inhibitors. Unlike the pharmaceutical stereoisomer (CAS 58-46-8), this racemate provides the comprehensive isomeric profile essential for method specificity, impurity profiling, and cross-study normalization. Supplied with NMR, HPLC, and GC verification; traceable to USP/EP standards. Procure the correct reference material for regulatory-compliant results.

Molecular Formula C19H27NO3
Molecular Weight 317.4 g/mol
CAS No. 718635-93-9
Cat. No. B3029594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabenazine
CAS718635-93-9
SynonymsNitoman
Tetrabenazine
Xenazine
Molecular FormulaC19H27NO3
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
InChIInChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3
InChIKeyMKJIEFSOBYUXJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble
Sparingly soluble in water
Soluble in ethanol
3.61e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabenazine Racemate (CAS 718635-93-9) – Procurement Guide for VMAT2 Inhibitor Reference Standards and Research Materials


Tetrabenazine Racemate (CAS 718635-93-9), a cis-trans mixture of tetrabenazine, is the prototypical vesicular monoamine transporter 2 (VMAT2) inhibitor [1]. Tetrabenazine (Ro 1-9569) acts as a selective, non-competitive inhibitor of VMAT2 with a Kd of 60 nM for VMAT2 versus 9.38 nM for VMAT1, indicating a distinct selectivity profile compared to reserpine which inhibits both VMAT1 and VMAT2 competitively [2]. This racemic mixture serves as the essential reference standard for analytical method development, ANDA quality control, and comparative studies of deuterated VMAT2 inhibitors including deutetrabenazine and valbenazine [1].

Tetrabenazine Racemate (CAS 718635-93-9) – Why Deuterated Analogs and Alternative VMAT2 Inhibitors Cannot Be Interchanged Without Validation


Despite sharing a common VMAT2 inhibitory mechanism, tetrabenazine, deutetrabenazine, valbenazine, and reserpine exhibit clinically and analytically significant differences in pharmacokinetic half-life (4.5 hours for tetrabenazine total active metabolites versus 9.4 hours for deutetrabenazine and 11.5 days for reserpine) [1], VMAT2 binding kinetics, metabolite profiles, and target selectivity [2]. Tetrabenazine racemate (CAS 718635-93-9) is a mixture of cis- and trans-tetrabenazine isomers used primarily as an analytical reference standard, whereas the pharmaceutical agent tetrabenazine (CAS 58-46-8) is a specific stereoisomer . Procurement of the incorrect material or assumption of functional equivalence without analytical verification can compromise method validation, pharmacokinetic studies, and impurity profiling required for regulatory submissions.

Tetrabenazine Racemate (CAS 718635-93-9) – Quantitative Differential Evidence Versus Deutetrabenazine, Valbenazine, and Reserpine


Pharmacokinetic Half-Life Extension: Deutetrabenazine vs Tetrabenazine Total Active Metabolites

Deuteration of tetrabenazine produces a twofold extension in elimination half-life for total active metabolites. In a two-way crossover study comparing deutetrabenazine (25 mg) with tetrabenazine (25 mg) in healthy volunteers, the mean elimination half-life of deuterated total (α+β)-HTBZ was doubled compared with nondeuterated total (α+β)-HTBZ, with a twofold increase in overall mean exposure (AUC₀₋ᵢₙf) [1]. This kinetic advantage is attributed to the deuterium isotope effect slowing CYP2D6-mediated metabolism [2]. Importantly, tetrabenazine racemate (CAS 718635-93-9) serves as the non-deuterated reference material for quantifying this deuteration benefit in analytical and bioequivalence studies [3].

Pharmacokinetics Deuterium Isotope Effect Drug Metabolism

VMAT2 Binding Affinity and Isomer-Specific Potency: Tetrabenazine Active Metabolites vs Valbenazine Metabolites

The active metabolites of tetrabenazine, particularly (+)-β-HTBZ, exhibit high-affinity VMAT2 binding with a Ki of 13.4 nM . In contrast, the primary active metabolite of valbenazine, R,R,R-HTBZ (NBI-98782), demonstrates superior potency with Ki values ranging from 1.0–2.8 nM in rat striatal homogenates and 2.6–3.3 nM in human platelets [1]. Tetrabenazine itself (parent compound) shows a Kd of 60 nM for VMAT2 and 9.38 nM for VMAT1, indicating it binds with higher affinity to the peripheral VMAT1 isoform than the central VMAT2 isoform . The parent valbenazine compound exhibits comparatively weak VMAT2 inhibition with Ki values of 110–190 nM [1]. Tetrabenazine racemate (CAS 718635-93-9), as a mixture of cis- and trans-isomers, provides the essential reference material for characterizing isomer-specific binding and metabolic activation in comparative pharmacology studies [2].

Receptor Binding VMAT2 Pharmacology Isomer Selectivity

Plasma Exposure and Cmax Equivalence: Dose-Adjusted Comparison of Deutetrabenazine and Tetrabenazine

In a dose-adjusted comparison, deutetrabenazine 15 mg (fed) produced lower peak plasma concentrations of total (α+β)-HTBZ (Cmax = 33.3 ng/mL) compared with tetrabenazine 25 mg (fasted) (Cmax = 65.1 ng/mL), representing a 51.4% ratio (90% CI: 46.0–57.4%) [1]. However, total exposure (AUC₀₋ᵢₙf) for deutetrabenazine 15 mg was 127.7% relative to tetrabenazine 25 mg, indicating that deuteration yields enhanced overall systemic exposure despite lower peak concentrations [1]. The dose-normalized comparison demonstrates that deutetrabenazine achieves comparable or greater total exposure at 40% lower doses than tetrabenazine [2]. Tetrabenazine racemate (CAS 718635-93-9) serves as the analytical reference material for establishing baseline plasma concentration-response relationships in bioanalytical assays quantifying these active metabolites [3].

Bioequivalence Dose Proportionality Pharmacokinetic Modeling

Clinical VMAT2 Target Occupancy: Valbenazine Demonstrates Twofold Higher Engagement Than Deutetrabenazine XR

Head-to-head PET imaging data demonstrated that valbenazine achieves significantly higher VMAT2 target occupancy than deutetrabenazine extended-release (AUSTEDO XR) at therapeutic doses. In a crossover study (n=8), valbenazine 40 mg produced a least squares mean VMAT2 occupancy of 76.5% compared with 38.3% for deutetrabenazine XR 24 mg, representing a between-group difference of 38.2% (P = 0.0002) [1]. Steady-state modeling estimated VMAT2 occupancy of 83% for valbenazine 40 mg and 92% for 80 mg, versus 54% for deutetrabenazine XR 24 mg and 70% for 48 mg [2]. While tetrabenazine racemate (CAS 718635-93-9) is not a therapeutic agent, it serves as the essential analytical reference standard for quantifying VMAT2 inhibitor concentrations in plasma and for validating the purity of materials used in such occupancy studies [3].

Target Engagement PET Imaging Receptor Occupancy

Off-Target Receptor Selectivity Profile: VMAT2 vs VMAT1 Isoform Discrimination Across Inhibitors

Tetrabenazine exhibits differential binding affinity across VMAT isoforms with a Kd of 60 nM for VMAT2 and 9.38 nM for VMAT1, indicating higher affinity for the peripheral isoform . In contrast, valbenazine demonstrates a Ki of 150 nM for VMAT2 with no significant binding to VMAT1 (Ki <10 μM) . Reserpine, a first-generation VMAT inhibitor, binds competitively to both VMAT1 and VMAT2 with high affinity but lacks isoform selectivity [1]. The (+)-β-HTBZ metabolite of tetrabenazine is considered the primary contributor to VMAT2 inhibition in vivo, a finding that contrasts with earlier assumptions that (+)-α-HTBZ was the major active species [2]. Tetrabenazine racemate (CAS 718635-93-9) provides the isomeric mixture required for characterizing these metabolite-specific selectivity profiles in analytical method development [3].

Receptor Selectivity Off-Target Binding VMAT Isoforms

Tetrabenazine Racemate (CAS 718635-93-9) – Validated Research and Quality Control Application Scenarios


Analytical Method Development and Validation for VMAT2 Inhibitor Quantification

Tetrabenazine racemate (CAS 718635-93-9) serves as the reference standard for developing and validating HPLC, LC-MS/MS, and UPLC methods used to quantify tetrabenazine and its active metabolites (α-HTBZ and β-HTBZ) in biological matrices [1]. Given that deutetrabenazine produces a 2.09-fold increase in half-life relative to tetrabenazine (9.4 vs 4.5 hours) and exhibits a 127.7% AUCinf ratio at lower doses, accurate quantification of plasma concentrations requires calibration against authenticated tetrabenazine reference material [2]. The racemic mixture provides a comprehensive isomeric profile essential for method specificity validation in bioequivalence and pharmacokinetic studies [1].

Abbreviated New Drug Application (ANDA) Quality Control and Impurity Profiling

Tetrabenazine racemate (CAS 718635-93-9) is explicitly designated for ANDA quality control applications and commercial production process validation [1]. In the context of deuterated analog development, the tetrabenazine racemate serves as the baseline reference for establishing acceptable impurity profiles and demonstrating analytical comparability between innovator and generic VMAT2 inhibitor formulations [2]. The material is supplied with NMR, HPLC, and GC verification data and can be traced to USP or EP pharmacopeial standards, meeting regulatory requirements for method validation [1].

Comparative Pharmacology and Receptor Occupancy Study Calibration

Tetrabenazine racemate (CAS 718635-93-9) is an essential calibration standard for in vitro receptor binding studies comparing VMAT2 inhibitor potencies [1]. With tetrabenazine exhibiting a VMAT2 Kd of 60 nM, VMAT1 Kd of 9.38 nM, and its active β-HTBZ metabolite showing a Ki of 13.4 nM, while valbenazine parent demonstrates Ki values of 110–190 nM and R,R,R-HTBZ metabolite exhibits Ki of 1.0–2.8 nM, proper analytical reference materials are required to normalize cross-study comparisons and validate assay reproducibility [2][3]. The racemate also enables accurate quantification in PET imaging ligand displacement assays used to measure VMAT2 target occupancy [4].

Stability Studies and Storage Condition Optimization for VMAT2 Inhibitors

Tetrabenazine racemate (CAS 718635-93-9) is used as a reference material in forced degradation and stability-indicating method development studies [1]. The compound demonstrates stability for 3 years at -20°C in powder form and 6 months in solution, providing a benchmark for evaluating the stability profiles of deuterated analogs and formulation excipients [2]. Given that tetrabenazine undergoes extensive first-pass hepatic metabolism via CYP2D6 with half-lives of 7 hours (α-HTBZ) and 5 hours (β-HTBZ) in humans, stability studies of reference materials are critical for ensuring accurate bioanalytical results over extended storage periods [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrabenazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.